molecular formula C13H17F3N2 B1343182 2-[4-(Trifluoromethyl)phenethyl]piperazine CAS No. 1033463-32-9

2-[4-(Trifluoromethyl)phenethyl]piperazine

Cat. No.: B1343182
CAS No.: 1033463-32-9
M. Wt: 258.28 g/mol
InChI Key: DSNYICFGQXUGCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenethyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Trifluoromethyl)phenethyl]piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenethyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine: A similar compound with a trifluoromethyl group attached to the phenyl ring instead of the phenethyl moiety.

    4-(Trifluoromethyl)benzylpiperazine: Another related compound with the trifluoromethyl group attached to the benzyl moiety.

Uniqueness

2-[4-(Trifluoromethyl)phenethyl]piperazine is unique due to the specific positioning of the trifluoromethyl group on the phenethyl moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable in various research applications .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYICFGQXUGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239210
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-32-9
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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